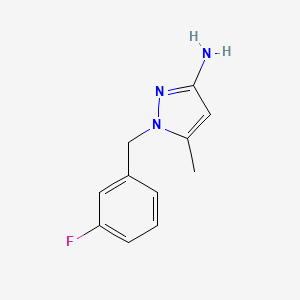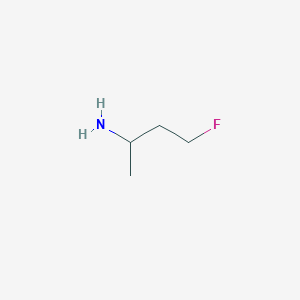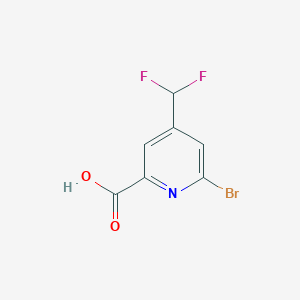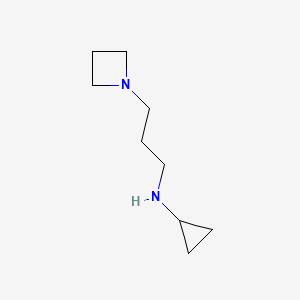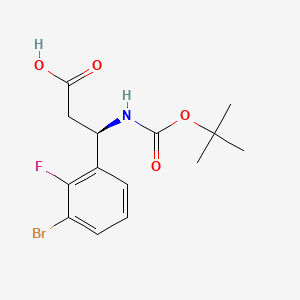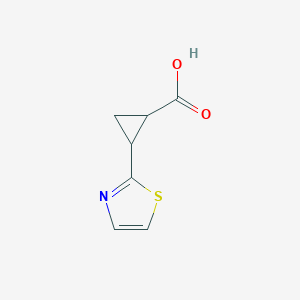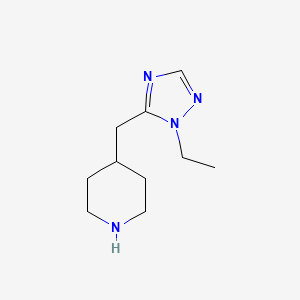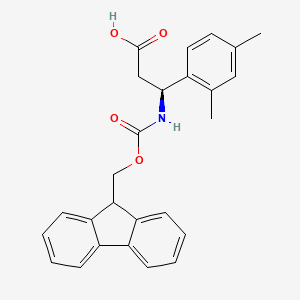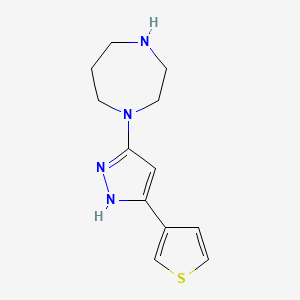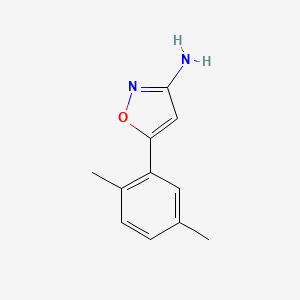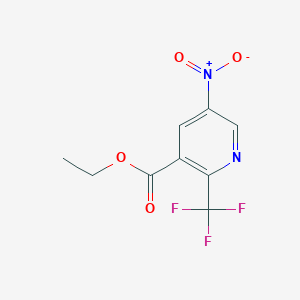
Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitro group at the 5-position, a trifluoromethyl group at the 2-position, and an ethyl ester group at the 3-position of the pyridine ring. These functional groups impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of 2-(trifluoromethyl)pyridine followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and solvents can also improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid or sodium hydroxide, and water as a solvent.
Major Products Formed
Reduction: Ethyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylic acid.
科学的研究の応用
Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets such as enzymes and receptors.
類似化合物との比較
Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate can be compared with other pyridine derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-nitro-2-(chloromethyl)pyridine-3-carboxylate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Ethyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H7F3N2O4 |
|---|---|
分子量 |
264.16 g/mol |
IUPAC名 |
ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7F3N2O4/c1-2-18-8(15)6-3-5(14(16)17)4-13-7(6)9(10,11)12/h3-4H,2H2,1H3 |
InChIキー |
RSYMOKCNVKBVKP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


